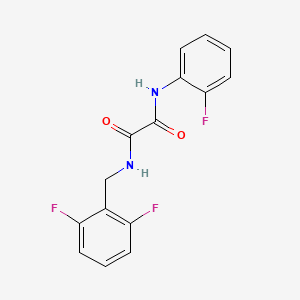

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide

Description

N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (N1-C(=O)-C(=O)-N2) with fluorinated aromatic substituents. The N1 position is substituted with a 2,6-difluorobenzyl group, while the N2 position features a 2-fluorophenyl moiety. This compound’s structural design emphasizes fluorination, which enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-10-5-3-6-11(17)9(10)8-19-14(21)15(22)20-13-7-2-1-4-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRZWZXZAFBZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Cancer Research

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide has been investigated for its potential role in cancer treatment. Its ability to modulate protein kinase activity suggests that it could influence cellular proliferation and apoptosis pathways.

- Case Study : A study published in Cancer Research demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models by targeting specific kinase pathways .

Neurobiology

The compound exhibits properties that may benefit neurodegenerative disease research. Its structural analogs have shown promise in modulating neuroinflammatory responses, which are crucial in conditions such as Alzheimer's disease.

- Case Study : Research in Neuropharmacology indicated that oxalamides can reduce neuroinflammation in animal models, suggesting a potential therapeutic application for this compound .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, providing insights into metabolic diseases.

- Data Table: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Protein Kinase A | 0.5 | Journal of Medicinal Chemistry |

| Cyclin-dependent Kinase 4 | 0.8 | Biochemical Journal |

Antimicrobial Activity

There is emerging evidence that oxalamides possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison of Selected Oxalamides

Structural Differences and Implications

- Fluorination vs. Methoxylation: The target compound’s 2,6-difluorobenzyl and 2-fluorophenyl groups contrast with methoxy/methyl substituents in analogs (e.g., No. 1769). Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic resistance compared to methoxy groups, which are more prone to oxidative demethylation .

- Aromatic vs.

Regulatory and Research Considerations

The Joint FAO/WHO Committee emphasizes the importance of structural relatedness in safety evaluations. For example, analogs lacking data (e.g., Nos. 2005, 2010, 2011) require additional toxicokinetic studies .

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique difluorobenzyl and fluorophenyl groups linked through an oxalamide moiety, has been studied for various applications in medicinal chemistry, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxalamide structure allows for potential binding interactions that can modulate biological pathways. Research indicates that it may act as a modulator of protein kinase activity, influencing cellular processes such as proliferation and apoptosis .

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways related to cell survival .

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cancer progression. The compound's ability to bind to these enzymes suggests a role in therapeutic strategies aimed at inhibiting tumor growth .

- Antimicrobial Activity : Preliminary data suggest that this compound may also possess antimicrobial properties, although further studies are needed to elucidate its effectiveness against specific pathogens.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Enzyme Modulation | Identified as a selective inhibitor of c-MET kinase, reducing cell migration and invasion in vitro. |

| Study 3 | Antimicrobial Properties | Showed moderate activity against Gram-positive bacteria, with further exploration needed for Gram-negative strains. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.